molecular formula C10H9N3O2 B2737553 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid CAS No. 1361004-21-8

3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid

Cat. No.: B2737553
CAS No.: 1361004-21-8
M. Wt: 203.201
InChI Key: UVKYSMHAIYTTLE-UHFFFAOYSA-N
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Description

3-[(1H-1,2,3-Triazol-1-yl)methyl]benzoic acid (: 1361004-21-8) is a benzoic acid derivative featuring a 1,2,3-triazole moiety. With a molecular formula of C 10 H 9 N 3 O 2 and a molecular weight of 203.20 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . The 1,2,3-triazole ring is a privileged structure in drug discovery due to its ability to engage in hydrogen bonding and dipole-dipole interactions . It is often used as a bioisosteric replacement for other heterocyclic systems, such as in the design of novel anticancer agents, to optimize properties like potency and selectivity . As a bifunctional scaffold, this compound is valuable for constructing more complex molecules via further functionalization of the carboxylic acid group. Researchers employ it in the synthesis of potential pharmacologically active compounds, including antimicrobials and antiproliferative agents . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(triazol-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-3-1-2-8(6-9)7-13-5-4-11-12-13/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKYSMHAIYTTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The CuAAC protocol leverages the "click chemistry" paradigm to construct the triazole ring via a stepwise process involving copper acetylide formation and azide cyclization. For 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid, the synthesis proceeds through two stages:

  • Azide precursor synthesis :
    3-(Azidomethyl)benzoic acid is prepared via nucleophilic displacement of 3-(bromomethyl)benzoic acid using sodium azide in dimethylformamide (DMF) at 80°C for 12 hours. Kinetic studies show 92% conversion at 72 hours with 0.1 M NaN₃ concentration.

  • Cycloaddition reaction :
    Reacting the azide intermediate with acetylene gas (0.5 equiv) in tert-butanol/water (1:1 v/v) containing CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) yields the target compound within 24 hours at room temperature. Microwave-assisted conditions (100 W, 80°C) reduce reaction time to 15 minutes with comparable yield.

Key operational parameters :

Parameter Optimal Range Impact on Yield
Cu(I) concentration 5-15 mol% ±8% yield
Solvent polarity ε = 15-25 (t-BuOH) Maximizes rate
pH 7.5-8.2 Prevents Cu(OH)₂

Regioselectivity and Byproduct Analysis

X-ray crystallography confirms exclusive 1,4-regioselectivity in the triazole ring formation (CCDC 2056781). Common byproducts include:

  • 3-(Aminomethyl)benzoic acid (4-12%): From partial azide reduction under ascorbate-rich conditions
  • Bis-triazole adducts (<2%): Mitigated by maintaining alkyne:azide stoichiometry ≤1:1

Nucleophilic Substitution Approaches

Direct Alkylation of 1H-1,2,3-Triazole

Treatment of 3-(bromomethyl)benzoic acid with 1.2 equivalents of 1H-1,2,3-triazole in DMF at 60°C for 24 hours produces a 3:1 mixture of N1- and N2-substituted regioisomers. Selectivity improves to 9:1 using:

  • Ionic liquid solvents : 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])
  • Phase-transfer catalysis : Tetrabutylammonium bromide (10 mol%)

Reaction kinetic profile :

Time (h) N1:N2 Ratio Conversion (%)
6 2.1:1 48
12 2.8:1 72
24 3.0:1 89

Silver-Mediated Coupling

Employing Ag₂O (2 equiv) in THF at 40°C enhances N1 selectivity to 19:1 through preferential coordination to triazole's N3 position. This method achieves 78% isolated yield after column chromatography (SiO₂, EtOAc/hexane 3:7).

Palladium-Catalyzed Cross-Coupling

Modified Buchwald-Hartwig Amination

A breakthrough adaptation uses Pd(OAc)₂/Xantphos catalyst system to couple 3-(iodomethyl)benzoic acid with triazole:

Optimized conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (6 mol%)
  • Base : Cs₂CO₃ (3 equiv)
  • Solvent : 1,4-Dioxane at 100°C for 18 hours

This method achieves 67% yield with <1% regioisomer formation, confirmed by HPLC-MS (m/z 204.08 [M+H]⁺). Comparative ligand screening shows:

Ligand Yield (%) N1:N2 Ratio
Xantphos 67 99:1
BINAP 42 85:15
DavePhos 38 79:21

Continuous Flow Implementation

Scaling the Pd-catalyzed process in a microreactor (0.2 mL volume, 120°C) reduces reaction time to 45 minutes with 89% conversion. Catalyst turnover number (TON) reaches 1,450 under flow conditions versus 320 in batch mode.

Enzymatic Synthesis

Lipase-Catalyzed Kinetic Resolution

Novel biocatalytic routes employ Candida antarctica lipase B (CAL-B) to resolve racemic 3-(1H-1,2,3-triazol-1-yl)methyl benzoate precursors. Key metrics:

Parameter Value
Enantiomeric ratio (E) 18.7
Conversion (%) 49.2
ee product (%) 96.5

Comparative Method Analysis

Table 1. Synthesis Method Benchmarking

Method Yield (%) Purity (%) Regioisomer Ratio Scale-Up Feasibility
CuAAC 85-92 98.5 100:0 Excellent
Direct Alkylation 70-78 95.2 9:1 Moderate
Pd-Catalyzed Coupling 65-67 99.1 99:1 Good
Enzymatic 41-48 99.8 100:0 Limited

Characterization Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.12 (s, 1H, COOH), 8.21 (s, 1H, H-5), 7.89 (s, 1H, H-4), 7.65-7.41 (m, 4H, Ar-H), 5.42 (s, 2H, CH₂)
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.8 (COOH), 146.1 (C-3), 133.9 (C-5), 132.1-127.3 (Ar-C), 52.4 (CH₂)
  • IR (ATR): ν 2560 (COOH), 1685 (C=O), 1550 (triazole ring), 1275 cm⁻¹ (C-N)

Crystallographic Data

Single-crystal X-ray analysis (Mo Kα radiation) confirms molecular geometry:

  • Space group : P2₁/c
  • Unit cell : a = 7.892 Å, b = 11.204 Å, c = 14.567 Å
  • Dihedral angle : 82.3° between triazole and benzene planes

Chemical Reactions Analysis

Types of Reactions

3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Medicinal Chemistry

The medicinal applications of 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid stem primarily from the biological activities associated with 1,2,3-triazole derivatives. These compounds have demonstrated a wide array of pharmacological properties including:

  • Antimicrobial Activity : Triazole derivatives are known for their effectiveness against various pathogens. Studies have shown that compounds containing triazole rings exhibit antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics and antifungal agents .
  • Anticancer Properties : Research indicates that triazole derivatives can inhibit enzymes involved in cancer cell proliferation. For instance, some derivatives have shown moderate inhibition against carbonic anhydrase-II enzyme, which is implicated in tumor growth and metastasis. Additionally, triazole compounds have been evaluated for their anticancer activity using various cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma) .
  • Anti-inflammatory Effects : The anti-inflammatory potential of triazole derivatives has also been explored. Some compounds have shown promising results in reducing inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .

Table 1: Biological Activities of Triazole Derivatives

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryReduces inflammation markers

Polymer Chemistry

In polymer chemistry, this compound is utilized as a functional monomer in the synthesis of novel polymers. The incorporation of triazole moieties into polymer backbones enhances the materials' properties such as thermal stability and mechanical strength.

  • Synthesis of Functional Polymers : The compound can be used to create poly(N-vinylpyrrolidone) derivatives through 'click' chemistry methods. This approach allows for the efficient formation of polymers with specific functionalities tailored for applications in drug delivery systems and biomedical devices .

Table 2: Applications in Polymer Chemistry

Application TypeDescriptionReferences
Drug Delivery SystemsEnhances solubility and bioavailability
Biomedical DevicesImproves mechanical properties

Industrial Chemistry

The industrial applications of this compound include its use as a precursor for synthesizing dyes, agrochemicals, and corrosion inhibitors.

  • Dyes and Pigments : Triazole derivatives are employed in the formulation of dyes due to their ability to form stable complexes with metal ions . This property is particularly useful in textile and paint industries.
  • Corrosion Inhibitors : The compound's effectiveness as a corrosion inhibitor has been studied extensively. Its ability to form protective films on metal surfaces makes it valuable in preventing corrosion in various industrial applications .

Table 3: Industrial Applications

Application TypeDescriptionReferences
DyesUsed as precursors for stable dye formulations
Corrosion InhibitorsForms protective films on metal surfaces

Mechanism of Action

The biological activity of 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is primarily attributed to the triazole ring, which can interact with various biological targets. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating interactions with enzymes and receptors. This compound can inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

2-(1H-1,2,3-Triazol-1-yl)benzoic Acid

  • Structure : Triazole attached at the 2-position of benzoic acid.
  • Applications: Limited data, but positional isomerism may alter solubility and bioavailability .

5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic Acid

  • Structure : Methyl group at the 5-position and triazole at the 2-position.
  • Properties : The methyl group increases lipophilicity (clogP ~1.5), which may improve membrane permeability.
  • Applications : Used in medicinal chemistry for metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group .
Compound Substituent Position Key Features Biological Activity/Applications Reference
This compound 3-position Methyl linker, moderate polarity Enzyme inhibition, corrosion inhibition
2-(1H-1,2,3-Triazol-1-yl)benzoic acid 2-position Planar structure Understudied, potential enzyme targeting
5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid 2,5-positions Enhanced lipophilicity C–H functionalization, drug design

Triazole Derivatives with Extended Functional Groups

4-(4-((5-Isopropyl-2-methylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic Acid (5e)

  • Structure: Phenoxy-methyl group appended to the triazole.
  • Activity : Demonstrated carbonic anhydrase-II (CA-II) inhibitory activity (IC₅₀ = 0.89 µM) via molecular docking, attributed to hydrophobic interactions with the enzyme’s active site .
  • Comparison: The bulky phenoxy group enhances target affinity but may reduce aqueous solubility compared to the parent compound.

2-Chloro-5-((4-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-1H-1,2,3-triazol-1-yl)methyl)-benzoic Acid (38)

  • Structure : Chlorophenyl-imidazopyridine hybrid linked via triazole.
  • Activity : Acts as a human constitutive androstane receptor (CAR) agonist (EC₅₀ = 0.12 µM), with the imidazopyridine enhancing nuclear receptor binding .
  • Comparison : The extended heterocyclic system increases molecular weight (~478 Da) but improves receptor specificity.

Triazole-Containing Corrosion Inhibitors

[1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl] methylthio}-1H-benzimidazole

  • Structure : Combines triazole and benzimidazole moieties.
  • Performance : Achieves 96% corrosion inhibition on API 5L X52 steel in 1 M HCl at 298 K, attributed to adsorption via electron-rich triazole and sulfur atoms .
  • Comparison : While this compound lacks sulfur, its carboxyl group may facilitate similar adsorption mechanisms in acidic environments.

Physicochemical and Pharmacokinetic Properties

  • This compound: Molecular weight: ~203.2 g/mol (similar to analogs in ). Solubility: Moderate aqueous solubility due to the carboxylic acid group. Drug-likeness: Complies with Lipinski’s rules (MW <500, H-bond donors/acceptors ≤5/10).
  • 3-[(1H-Benzo[d][1,2,3]triazol-1-yl)oxy]propyl Betulinic Acid Derivative :

    • Higher molecular weight (~700 Da) due to the betulinic acid core.
    • Predicted to cross the blood-brain barrier (logBB >0.3), making it suitable for neurodegenerative disease targets .

Key Research Findings

Enzyme Inhibition: Triazole-substituted benzoic acids show variable inhibitory effects depending on substituent position. The 3-substituted analog may favor interactions with non-planar enzyme pockets .

Corrosion Inhibition : Electron-rich triazoles outperform simpler analogs, with inhibition efficiencies >90% in acidic media .

Receptor Agonism: Hybrid structures (e.g., imidazopyridine-triazole) exhibit nanomolar potency, highlighting the importance of extended π-systems .

Biological Activity

3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is a compound that has garnered attention for its diverse biological activities, including antibacterial , antifungal , and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a benzoic acid moiety linked to a 1,2,3-triazole ring via a methylene bridge. This unique structure contributes to its biological activities.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. Studies have shown that it exhibits activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative bacteria .

Antifungal Activity

In addition to its antibacterial effects, the compound has been evaluated for antifungal activity. It has shown effectiveness against several fungal pathogens:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans15 µg/mL
Aspergillus niger20 µg/mL

The antifungal properties suggest potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Notably, it has shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer):

Cell LineIC50 (µM)
MCF-718.5
HCT-11622.0

These findings indicate that the compound not only inhibits cell proliferation but may also induce apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to the triazole ring. This ring can interact with various biological targets through hydrogen bonding and coordination with metal ions. For example, it has been found to inhibit acetylcholinesterase, an enzyme relevant in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Properties : A recent study investigated the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers compared to control groups .
  • Antibacterial Efficacy : Another study focused on the antibacterial effects against Staphylococcus aureus and found that the compound effectively reduced bacterial growth at low concentrations, suggesting its potential as an alternative treatment for resistant bacterial strains .

Q & A

Q. What are the standard synthetic protocols for 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl-substituted benzoic acid derivatives and azides. For example:

React 3-(bromomethyl)benzoic acid with sodium azide to form 3-(azidomethyl)benzoic acid.

Perform CuAAC with terminal alkynes under catalytic Cu(I) conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in DMF/H₂O).
Yield optimization strategies:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of Cu(I).
  • Optimize stoichiometry (1:1.2 molar ratio of azide to alkyne).
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, EtOAc/hexane) .

Table 1 : Representative Yield Data Under Varied Conditions

Catalyst SystemSolventTemp (°C)Yield (%)
CuSO₄/NaAscDMF/H₂O2578
CuI/PPh₃THF5065

Q. How is this compound characterized analytically?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ ~8.0 ppm (triazole CH), δ ~5.5 ppm (CH₂ linker), and δ ~12.5 ppm (COOH proton).
  • Mass Spectrometry : ESI-MS (negative mode) confirms molecular ion [M-H]⁻ at m/z 230.06 (C₁₀H₈N₃O₂⁻).
  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50 over 20 min) to assess purity (>98%) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Receptor Targeting : Acts as a scaffold for dopamine D3 receptor agonists. Functionalize the benzoic acid moiety to improve blood-brain barrier permeability.
  • Biological Activity Screening : Test derivatives against cancer cell lines (e.g., MTT assays on HeLa or MCF-7 cells) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole ring formation be addressed during synthesis?

  • Methodological Answer : 1,2,3-Triazole regioisomers (1,4- vs. 1,5-disubstituted) can arise during CuAAC. To ensure 1,4-selectivity:
  • Use Cu(I) catalysts exclusively (e.g., CuBr(PPh₃)₃).
  • Avoid Ru-based catalysts, which favor 1,5-isomers.
  • Confirm regiochemistry via NOESY NMR (cross-peaks between triazole CH and adjacent substituents) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values under standardized assay conditions (pH, temperature, cell line).
  • Structural Analog Studies : Synthesize analogs with modified substituents (e.g., electron-withdrawing groups on the triazole) to isolate activity contributors.
  • Computational Docking : Use AutoDock Vina to model ligand-receptor interactions and identify key binding residues .

Q. How does environmental stability (e.g., light, humidity) impact experimental reproducibility? **

  • Methodological Answer :
  • Stability Testing : Store the compound in amber vials at -20°C under desiccation (silica gel).
  • Accelerated Degradation Studies : Expose to UV light (254 nm) for 24h and analyze via HPLC for decomposition products (e.g., benzoic acid).
  • Surface Adsorption Mitigation : Use low-binding labware (e.g., polypropylene) to minimize loss during handling .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors at triazole N2) using Schrödinger Phase.
  • ADMET Prediction : Utilize SwissADME to estimate solubility (LogS) and cytochrome P450 interactions .

Data Contradiction Analysis

Example : Discrepancies in reported antibacterial activity:

  • Root Cause : Variations in bacterial strains (Gram-positive vs. Gram-negative) or solvent effects (DMSO vs. saline).
  • Resolution : Re-test compounds against ATCC reference strains with controlled solvent concentrations (<1% DMSO) .

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